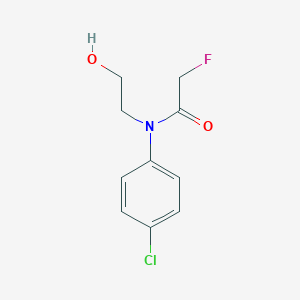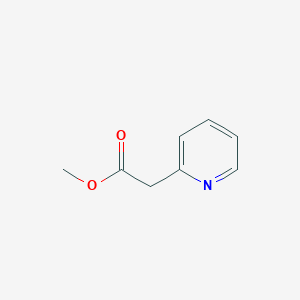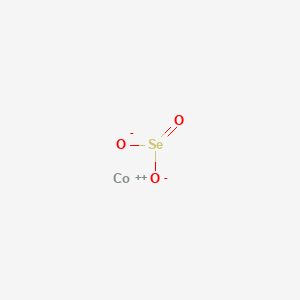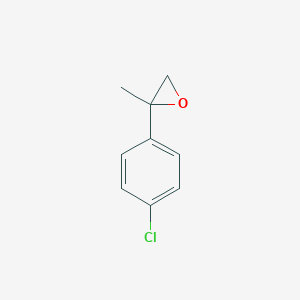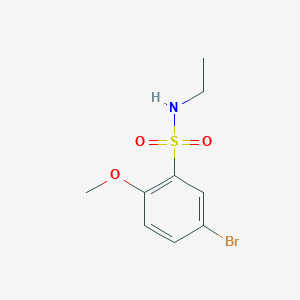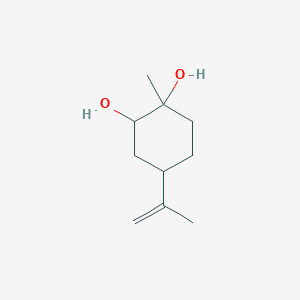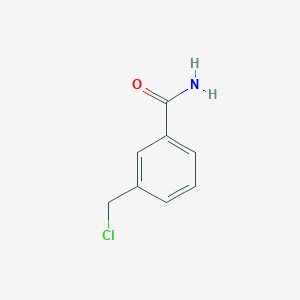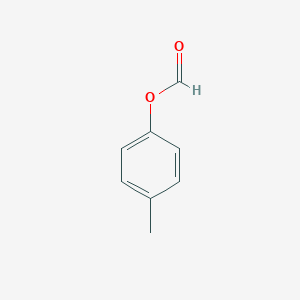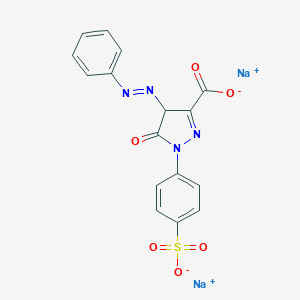
1-Acetyl-4-oxoazetidin-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-4-oxoazetidin-2-yl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of azetidine, which is a four-membered heterocyclic compound that contains a nitrogen atom in its ring structure. The synthesis method of 1-Acetyl-4-oxoazetidin-2-yl acetate involves the reaction between acetic anhydride and azetidine-2,4-dione.
Wirkmechanismus
The mechanism of action of 1-Acetyl-4-oxoazetidin-2-yl acetate involves the inhibition of various enzymes and signaling pathways that are essential for cancer cell survival and proliferation. The compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It also inhibits the activity of various kinases, such as AKT and ERK, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Acetyl-4-oxoazetidin-2-yl acetate have been extensively studied in vitro and in vivo. The compound has been found to induce apoptosis in cancer cells by activating various apoptotic pathways. It also inhibits the growth and proliferation of cancer cells by blocking the cell cycle progression at various stages.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 1-Acetyl-4-oxoazetidin-2-yl acetate in lab experiments is its potent anticancer activity against various cancer cell lines. It can be used as a lead compound for the development of new and effective anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 1-Acetyl-4-oxoazetidin-2-yl acetate. One of the directions is to study its potential applications in other fields of science, such as agriculture and material science. Another direction is to develop new and effective drug delivery systems for this compound to enhance its solubility and bioavailability in vivo. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Synthesemethoden
The synthesis of 1-Acetyl-4-oxoazetidin-2-yl acetate involves the reaction between acetic anhydride and azetidine-2,4-dione. The reaction is carried out in the presence of a catalyst such as sulfuric acid or perchloric acid. The reaction proceeds through an acylation mechanism, where the acetic anhydride adds to the nitrogen atom of the azetidine-2,4-dione, resulting in the formation of 1-Acetyl-4-oxoazetidin-2-yl acetate.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-4-oxoazetidin-2-yl acetate has been extensively studied for its potential applications in various fields of science. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit promising anticancer activity against various cancer cell lines. The compound works by inducing apoptosis or programmed cell death in cancer cells, thereby inhibiting their growth and proliferation.
Eigenschaften
CAS-Nummer |
127020-77-3 |
|---|---|
Produktname |
1-Acetyl-4-oxoazetidin-2-yl acetate |
Molekularformel |
C7H9NO4 |
Molekulargewicht |
171.15 g/mol |
IUPAC-Name |
(1-acetyl-4-oxoazetidin-2-yl) acetate |
InChI |
InChI=1S/C7H9NO4/c1-4(9)8-6(11)3-7(8)12-5(2)10/h7H,3H2,1-2H3 |
InChI-Schlüssel |
UZRFXGJQRAZTKY-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC1=O)OC(=O)C |
Kanonische SMILES |
CC(=O)N1C(CC1=O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



